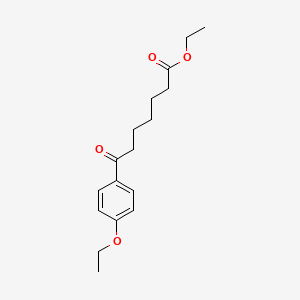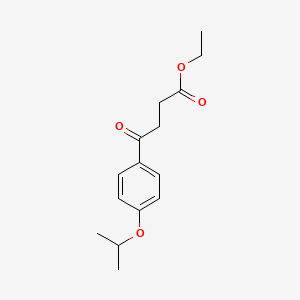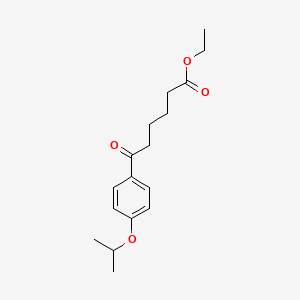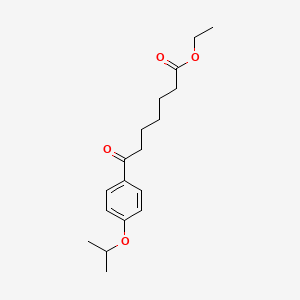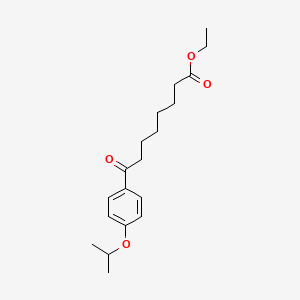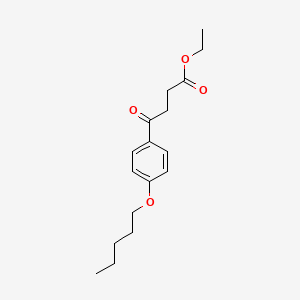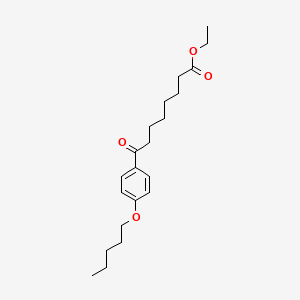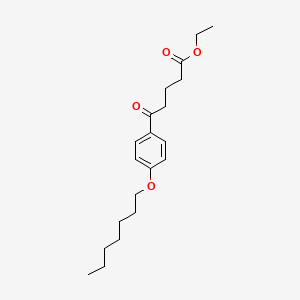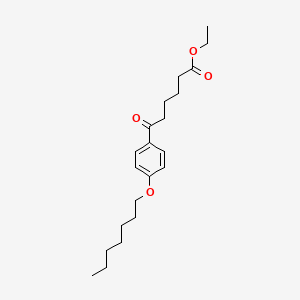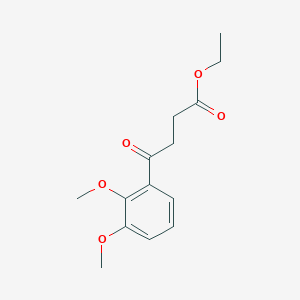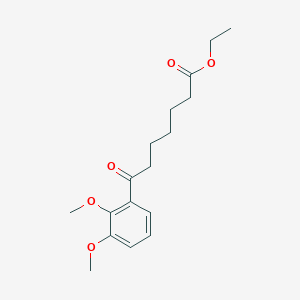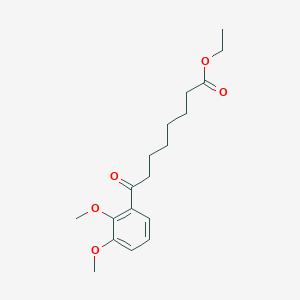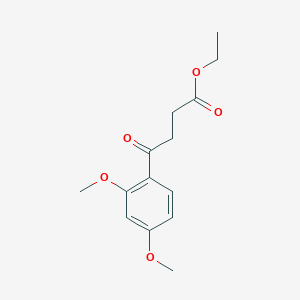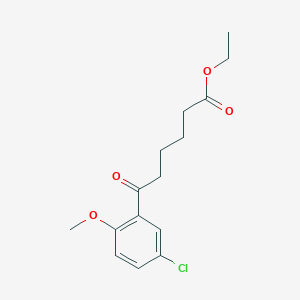
Ethyl 6-(5-chloro-2-methoxyphenyl)-6-oxohexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves various strategies, such as the regiospecific ring opening of a tetrahydrofuran derivative , and the reaction of lithium salt of ethyl cyanoacetate with different reagents . These methods highlight the importance of regioselectivity and the use of specific reagents to achieve the desired product. The preparation of ethyl 5(S),6-epoxy-3(R)-(methoxymethoxy)hexanoate as a key chiral intermediate for other compounds suggests that similar approaches could potentially be applied to synthesize the compound .
Molecular Structure Analysis
X-ray single-crystal analysis and quantum chemical calculations using density functional theory have been employed to determine the geometrical structure of methoxy substituted compounds . The optimized geometrical parameters from these studies are in good agreement with experimental data, indicating that similar methods could be used to analyze the molecular structure of Ethyl 6-(5-chloro-2-methoxyphenyl)-6-oxohexanoate.
Chemical Reactions Analysis
The papers describe various chemical reactions, including regioselective chlorination and the Witting reaction . These reactions are crucial for modifying the structure of the compounds to achieve desired functionalities. The discussion on the formation of different products through reactions with acids, bases, and amines provides a foundation for understanding how Ethyl 6-(5-chloro-2-methoxyphenyl)-6-oxohexanoate might react under similar conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized using techniques such as IR, UV, and NMR spectroscopy . The existence of compounds in different tautomeric forms in the solid state and solution , as well as the presence of intermolecular hydrogen bonds , are important aspects that influence the properties of these compounds. These findings can be extrapolated to predict the behavior of Ethyl 6-(5-chloro-2-methoxyphenyl)-6-oxohexanoate in various environments.
Aplicaciones Científicas De Investigación
Enantioselectivity in Reductions
- A study demonstrated the enantioselectivity in the reduction of alkyl 6-chloro-3-oxohexanoates, which are structurally related to Ethyl 6-(5-chloro-2-methoxyphenyl)-6-oxohexanoate. The reductions were influenced by the nature of the ester alkoxy substituent, highlighting the compound's role in the synthesis of chirally specific molecules like (R)-(+)-α-lipoic acid (Gopalan & Jacobs, 1990).
Crystal and Molecular Structure Studies
- Research into the crystal and molecular structures of compounds structurally similar to Ethyl 6-(5-chloro-2-methoxyphenyl)-6-oxohexanoate, like Ethyl 4-(4-Hydroxyphenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate, provides insights into the potential applications of these compounds in molecular chemistry (Kaur et al., 2012).
Reactions with Diethyl Malonate and Others
- Ethyl 4-bromo and chloro-3-oxobutanoate, related to Ethyl 6-(5-chloro-2-methoxyphenyl)-6-oxohexanoate, react with diethyl malonate and other compounds, leading to various derivatives. Such reactions are significant for understanding the chemical behavior and potential applications of these esters in synthetic chemistry (Kato et al., 1978).
Synthesis of Biotin
- The compound has been used in the regioselective chlorination of a methyl group in a similar ester, leading to the synthesis of key compounds in biotin (vitamin H) synthesis. This demonstrates its potential role in the synthesis of biologically significant molecules (Zav’yalov et al., 2006).
Enantiomeric Pairing
- The synthesis of enantiomeric compounds, like the (1SR,2SR,5RS,6RS)-5-ethyl-4-(4-methoxyphenyl)-2,6-dimethyl-3-cyclohexenecarboxylic acid, indicates the relevance of Ethyl 6-(5-chloro-2-methoxyphenyl)-6-oxohexanoate in studying stereoselective reactions (Xie et al., 2004).
Antitubercular and Antimicrobial Activity
- Compounds derived from the chemical structure of Ethyl 6-(5-chloro-2-methoxyphenyl)-6-oxohexanoate have been evaluated for their antitubercular and antimicrobial activity, suggesting potential applications in medical and pharmaceutical research (Kachhadia et al., 2005).
Safety and Hazards
Propiedades
IUPAC Name |
ethyl 6-(5-chloro-2-methoxyphenyl)-6-oxohexanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClO4/c1-3-20-15(18)7-5-4-6-13(17)12-10-11(16)8-9-14(12)19-2/h8-10H,3-7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXCOPIYSIIQHOQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCC(=O)C1=C(C=CC(=C1)Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601249235 |
Source


|
| Record name | Ethyl 5-chloro-2-methoxy-ε-oxobenzenehexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601249235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-(5-chloro-2-methoxyphenyl)-6-oxohexanoate | |
CAS RN |
951886-73-0 |
Source


|
| Record name | Ethyl 5-chloro-2-methoxy-ε-oxobenzenehexanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951886-73-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-chloro-2-methoxy-ε-oxobenzenehexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601249235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

